

Technical Synthesis Guide: Pyrrolidine-1-carboximidamide

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Compound of Interest

Compound Name: *Pyrrolidine-1-carboximidamide*

CAS No.: 13932-58-6

Cat. No.: B083018

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Part 1: Core Directive & Strategic Analysis

Compound Identity:

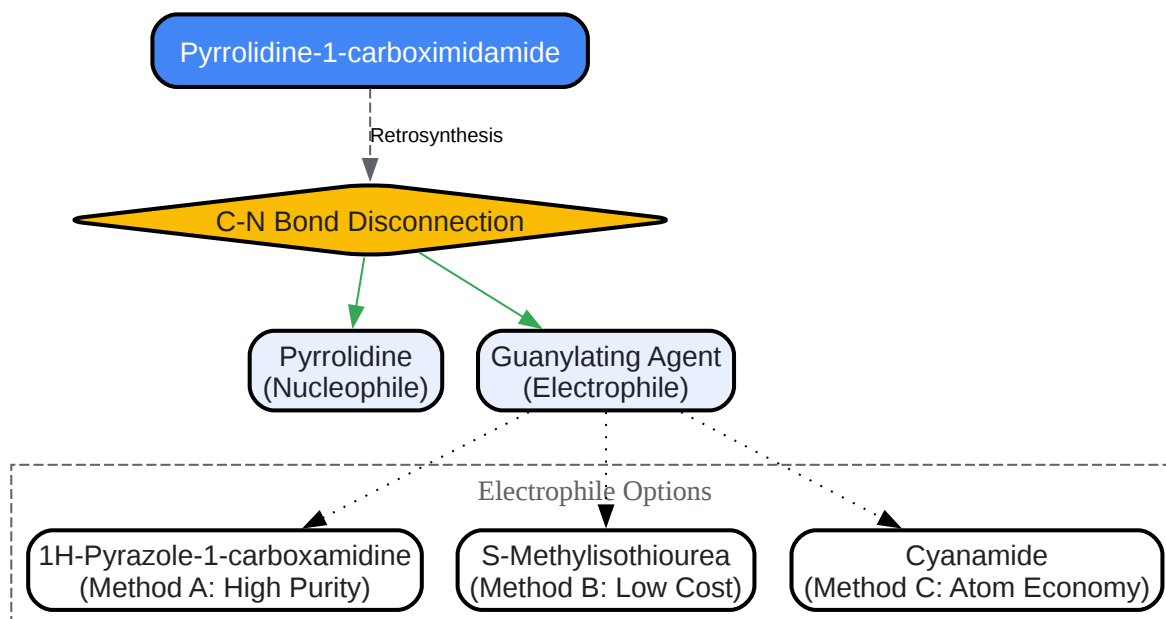
- IUPAC Name: **Pyrrolidine-1-carboximidamide**
- Common Names: N-Amidinopyrrolidine, 1-Pyrrolidinecarboxamidine
- CAS No: 13932-58-6 (Free base) / 24610-33-1 (Sulfate)
- Molecular Formula: C₅H₁₁N₃[1]

Executive Summary: **Pyrrolidine-1-carboximidamide** represents a critical structural motif in medicinal chemistry, serving as a cyclic guanidine mimetic. Unlike acyclic guanidines, the pyrrolidine ring constrains the nitrogen lone pair, influencing both basicity (pK_a ~13.5) and metabolic stability. This guide prioritizes synthetic routes that mitigate the handling of noxious mercaptans while maximizing yield and purity. The preferred laboratory-scale method utilizes 1H-pyrazole-1-carboxamidine hydrochloride due to its mild conditions and simplified workup, while the S-methylisothiurea route is detailed as a cost-effective alternative for larger scales, provided proper ventilation is available.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Retrosynthetic Analysis & Strategic Disconnections

To design an efficient synthesis, we must view the target molecule as a nucleophilic amine (pyrrolidine) attacking an electrophilic amidine source.



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Figure 1: Retrosynthetic breakdown identifying the three primary electrophilic partners for the guanylation of pyrrolidine.

Method A: The Pyrazole Route (Preferred Laboratory Standard)

Rationale: This method uses 1H-pyrazole-1-carboxamidine hydrochloride (PPH).[2] It is superior for medicinal chemistry applications because the byproduct (pyrazole) is easily removed, and the reagent is stable and non-hygroscopic compared to other amidines. It avoids the release of methanethiol gas associated with isothiurea methods.

Reaction Scheme:

Experimental Protocol

Reagents:

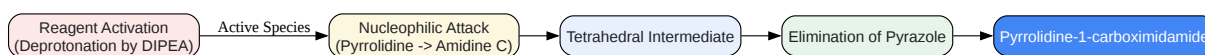
- Pyrrolidine (1.0 equiv)[3]
- 1H-Pyrazole-1-carboxamide hydrochloride (1.0 equiv)
- N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)
- Acetonitrile (ACN) or DMF (0.5 M concentration)

Step-by-Step Workflow:

- Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 1H-pyrazole-1-carboxamide hydrochloride (1.0 equiv) in anhydrous acetonitrile (ACN).
- Base Addition: Add DIPEA (1.2 equiv) dropwise. The solution may become clearer as the free base of the amidine is generated in situ.
 - Expert Insight: DIPEA acts as a proton scavenger. While the reaction can proceed without it, using a base ensures the pyrrolidine remains nucleophilic and drives the equilibrium forward by neutralizing the HCl byproduct.
- Nucleophilic Attack: Add pyrrolidine (1.0 equiv) slowly to the mixture at room temperature (20-25°C).
- Reaction: Stir the mixture for 16 hours.
 - Monitoring: Use TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH). The product will be a polar spot near the baseline; pyrazole will move higher.
- Workup (Precipitation Method):
 - If the product precipitates as the hydrochloride salt: Filter the white solid and wash with cold diethyl ether to remove pyrazole and DIPEA salts.

- If the product remains soluble: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether/EtOAc (1:1) to precipitate the product while dissolving the pyrazole byproduct.
- Purification: Recrystallize from Ethanol/Ether if necessary.

Yield: Typically 85-95%.



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Figure 2: Mechanistic pathway of the Pyrazole-mediated guanylation.

Method B: The S-Methylisothiurea Route (Scale-Up Alternative)

Rationale: S-Methylisothiurea sulfate is significantly cheaper than the pyrazole reagent. However, this reaction releases methanethiol (MeSH), a toxic gas with a potent stench. This method is reserved for large-scale synthesis where cost is a driver and efficient off-gas scrubbing is available.

Reaction Scheme:

Experimental Protocol

Reagents:

- Pyrrolidine (2.0 equiv)[3]
- S-Methylisothiurea sulfate (1.0 equiv)
- Solvent: Water or Ethanol/Water (1:1)

Step-by-Step Workflow:

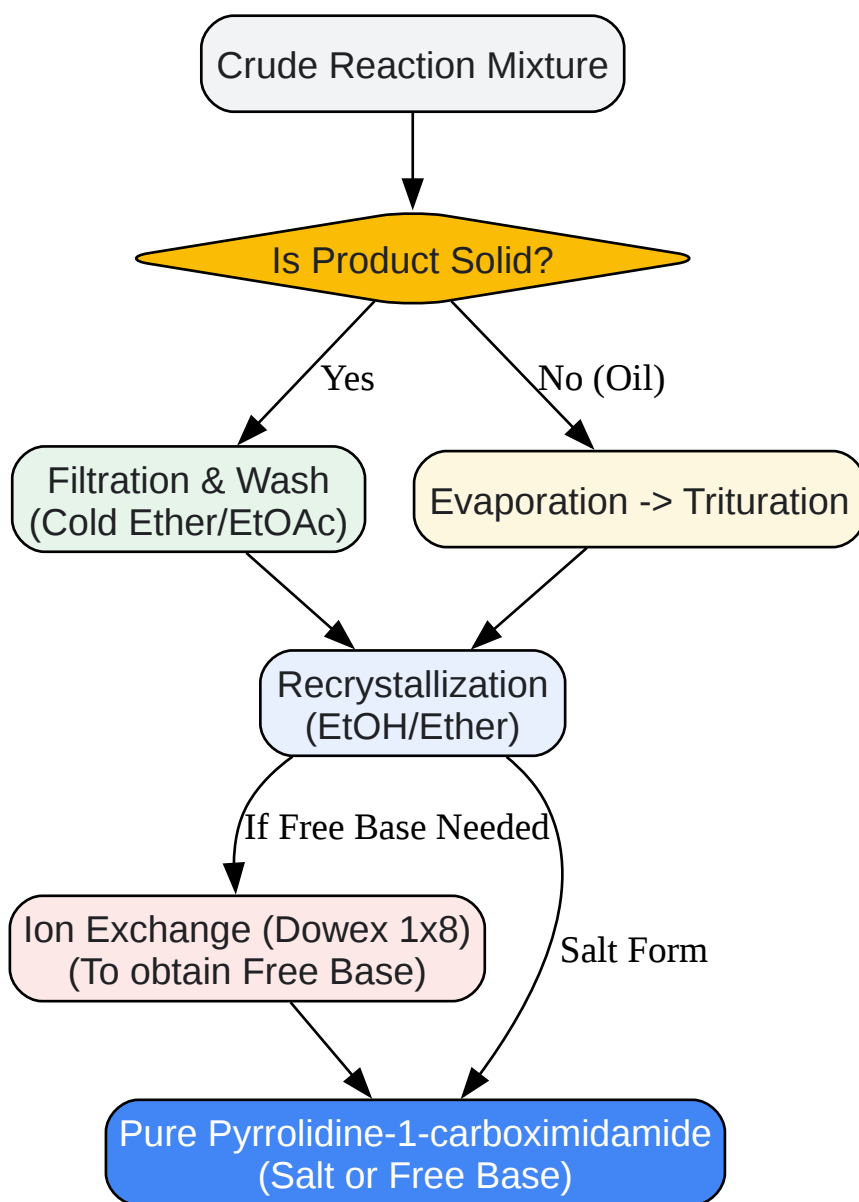
- Setup: Equip a 3-neck flask with a reflux condenser and a bleach scrubber connected to the gas outlet.
 - Safety Critical: The scrubber (sodium hypochlorite solution) is mandatory to neutralize the methanethiol gas evolved.
- Mixing: Dissolve S-methylisothiourea sulfate in water (1 M concentration).
- Addition: Add pyrrolidine (2.0 equiv) to the solution.
- Heating: Heat the reaction to reflux (approx. 80-100°C) for 6-12 hours.
 - Observation: Evolution of gas will occur. Ensure the system is sealed except for the scrubber outlet.
- Workup:
 - Concentrate the reaction mixture under reduced pressure to remove water and residual methanethiol.
 - The residue is the crude sulfate salt.
- Purification: Recrystallize from water/ethanol or convert to the free base using an ion-exchange resin (strongly basic anion exchanger) if the salt form is not desired.

Comparative Data Analysis

Feature	Method A (Pyrazole)	Method B (Isothiourea)	Method C (Cyanamide)
Atom Economy	Moderate (Pyrazole waste)	Low (MeSH waste)	High (100%)
Reaction Conditions	Room Temp, Mild	Reflux, Harsh	High Temp or Sealed Tube
Purification	Simple (Trituration)	Difficult (Odor removal)	Moderate
Safety Profile	High (No gas evolution)	Low (Toxic/Stench gas)	Low (Explosion risk/Toxicity)
Yield	85-95%	70-85%	60-80%
Recommended For	Drug Discovery / Lab	Industrial Scale	Niche / Atom Economy

Purification & Characterization Workflow

Guanidines are highly polar and often water-soluble, making traditional silica chromatography difficult.



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Figure 3: Decision tree for the purification of guanidine derivatives.

Characterization Data (Expected):

- ^1H NMR (D₂O or DMSO-d₆):
 - 1.8-2.0 (m, 4H, -CH₂)

- 3.3-3.5 (t, 4H, -CH₂)
- 7.0-7.5 (br s, Guanidine NH - exchangeable)
- ¹³C NMR:
 - ~25 ppm (C3/C4)
 - ~46 ppm (C2/C5)
 - ~155-158 ppm (C=N, Guanidine carbon)[4]
- Mass Spectrometry (ESI+): [M+H]⁺ = 114.1

Part 3: References

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- Organic Chemistry Portal. Guanidines Synthesis. [Link](#)

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Sources

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- [3. Pyrrolidine | C4H9N | CID 31268 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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